Product packaging for Dermaseptin-2(Cat. No.:)

Dermaseptin-2

Cat. No.: B1577036
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Antimicrobial Peptides (AMPs) in Host Defense Systems

Antimicrobial peptides (AMPs) are crucial components of the innate immune system, serving as a rapid, non-specific first line of defense against a wide array of pathogens. nih.gov These naturally occurring molecules are found in a vast range of organisms, from bacteria to complex mammals, and play a vital role in protecting the host from infections. nih.govfrontiersin.org AMPs possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, viruses, and even some parasites. nih.govwikipedia.org Their primary mechanism often involves interaction with and disruption of the microbial cell membrane, leading to cell death. wikipedia.orgnih.gov Beyond their direct antimicrobial actions, many AMPs also exhibit immunomodulatory functions, bridging the innate and adaptive immune responses by recruiting and activating immune cells. nih.govfrontiersin.org This dual functionality underscores their importance in maintaining host health and has positioned them as promising candidates for the development of new therapeutic agents, particularly in an era of increasing antibiotic resistance. frontiersin.orgnih.gov

Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and rich source of a diverse array of bioactive peptides. nih.govmdpi.com These secretions, stored in granular glands, are released in high concentrations when the amphibian is under stress or injured, providing a chemical defense against predators and microbial invasion. nih.govbohrium.com Over the years, researchers have isolated and characterized numerous peptides from these secretions, including antimicrobial peptides, antioxidant peptides, bradykinins, and insulin-releasing peptides. nih.govnih.gov The antimicrobial peptides found in amphibian skin are particularly noteworthy for their potent and broad-spectrum activity. mdpi.comnih.gov These peptides are a key part of the amphibian's innate immune defense and have been shown to be effective against a variety of microorganisms. nih.govnih.gov The unique and diverse nature of these peptides makes amphibian skin a valuable resource for the discovery of novel compounds with potential therapeutic applications. mdpi.com

Historical Context and Discovery of the Dermaseptin (B158304) Family

The Dermaseptin family of peptides was first identified in the early 1990s from the skin secretions of Phyllomedusine tree frogs. kambonomad.commdpi.com The inaugural member, Dermaseptin S1, was isolated from the skin of Phyllomedusa sauvagii and was characterized as a 34-residue peptide with lytic activity against a range of microorganisms, including bacteria, yeast, and protozoa, while showing minimal harmful effects on mammalian cells. mdpi.com This discovery was followed by the identification of other members, such as Dermaseptin B2 (also known as adenoregulin) from Phyllomedusa bicolor. mdpi.comacs.org Initially thought to be unrelated, subsequent molecular cloning revealed that these peptides shared a common precursor structure. mdpi.com The name "dermaseptin" reflects their origin (dermal secretions) and their antiseptic properties. Dermaseptins are typically cationic, containing between 24 and 34 amino acids, and are known to adopt an α-helical structure in a hydrophobic environment, which is crucial for their membrane-disrupting activity. kambonomad.comacs.orgplos.org Since their initial discovery, over 80 different dermaseptins have been identified from various species of Phyllomedusinae frogs, forming a large and diverse superfamily of antimicrobial peptides. mdpi.com

Specific Context of Dermaseptin-2 within the Dermaseptin Family Research

This compound, specifically Dermaseptin-B2, is one of the most studied members of the dermaseptin family. acs.org Isolated from the skin secretion of the Amazonian tree frog Phyllomedusa bicolor, it is a 33-amino-acid-long cationic polypeptide. acs.orgmdpi.com Dermaseptin-B2 is recognized for having one of the highest activity levels within the dermaseptin family. acs.orgnih.gov Its potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, protozoa, and filamentous fungi has been well-documented. acs.orgmdpi.com Beyond its antimicrobial properties, research has also highlighted its potential anticancer and antiangiogenic activities. mdpi.comnih.gov The structure of Dermaseptin-B2 has been analyzed in various environments, revealing that it is unstructured in water but adopts a helical conformation in membrane-mimetic environments, a key feature for its biological activity. plos.orgnih.gov Due to its high potency and multifaceted activities, Dermaseptin-B2 serves as a significant model peptide in research aimed at understanding the structure-function relationships of dermaseptins and exploring their therapeutic potential. acs.orgmedchemexpress.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

ALWFTMLKKLGTMALHAGKAALGAAANTISQGTQ

Origin of Product

United States

Origin and Biosynthesis of Dermaseptin 2

Identification from Phyllomedusa Species Skin Secretions

The skin secretions of frogs from the genus Phyllomedusa and related genera are a rich source of a diverse array of bioactive peptides, with dermaseptins being one of the most prominent families. dharma.org.plpeerj.com The collection of these secretions is often achieved through mild, non-harmful methods such as gentle transdermal electrical stimulation, which encourages the frog to release the defensive compounds from its skin glands. nih.gov

Dermaseptin (B158304) B2, also known as adenoregulin, is a well-characterized member of the dermaseptin family isolated from the skin secretions of the giant monkey frog, Phyllomedusa bicolor. plos.orgresearchgate.net This frog, native to the Amazon rainforest, produces a complex cocktail of peptides in its skin secretions. dharma.org.plplos.org The isolation and characterization of Dermaseptin B2 from these secretions typically involve a multi-step process. Initially, the crude skin secretion is fractionated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govplos.org The fractions are then analyzed by mass spectrometry (MALDI-TOF MS) to identify peptides based on their molecular mass. nih.gov The precise amino acid sequence is determined through tandem mass spectrometry (MS/MS) fragmentation sequencing. mdpi.com Dermaseptin B2 is a 33-amino acid peptide and, like other dermaseptins, has a high affinity for forming an α-helical structure in hydrophobic environments, a key feature for its biological activity. nih.gov Studies have confirmed its potent antimicrobial and antitumor activities. plos.org

Research into the skin secretions of various phyllomedusine frogs has led to the discovery of a wide range of novel dermaseptin-like peptides. These peptides share structural similarities with the canonical dermaseptins but possess unique amino acid sequences. This diversity highlights the evolutionary adaptation of these frogs to different environmental pathogens. The identification process for these peptides mirrors that used for Dermaseptin B2, relying on molecular cloning and mass spectrometry techniques. nih.govnih.gov

Several dermaseptin-like peptides have been identified from the skin secretions of the following species:

Pachymedusa dacnicolor : Two novel dermaseptins, named dermaseptin-PD-1 and dermaseptin-PD-2, were identified from the skin secretion of this Mexican giant tree frog. nih.govnih.gov

Phyllomedusa camba : A dermaseptin designated DRS-CA-1 was discovered through the analysis of cDNA libraries derived from its skin secretions. nih.govnih.gov

Callimedusa duellmani : From this species, a novel dermaseptin named DRS-DU-1 was identified using molecular cloning techniques. nih.govnih.gov

Pithecopus hypochondrialis : A short dermaseptin, Dermaseptin-PH, was characterized from the skin secretion of this South American orange-legged leaf frog. nih.govnih.govresearchgate.net

Agalychnis spurrelli : The skin exudate of the gliding tree frog was found to contain four novel dermaseptin-related peptides, including Dermaseptin-SP2. nih.govnih.govdntb.gov.ua

Table 1: Selected Dermaseptin-like Peptides from Various Phyllomedusine Frogs

Peptide Name Source Organism Amino Acid Sequence
Dermaseptin-PD-1 Pachymedusa dacnicolor ALWKDIFKAGLGALWKITSAL.NH2
Dermaseptin-PD-2 Pachymedusa dacnicolor ALWKDIFKAGIAAIWKITSAL.NH2
DRS-CA-1 Phyllomedusa camba ALWKNMLKGIGKLAGKAALKAALTAV.NH2
DRS-DU-1 Callimedusa duellmani ALWKNMLKGIGKLAGKAALKVALTAV.NH2
Dermaseptin-PH Pithecopus hypochondrialis GLWSKIKSVGKAAKAAAKAGQ.NH2

Isolation and Characterization from Phyllomedusa bicolor

Molecular Cloning and Gene Expression Analysis of Precursor cDNAs

Understanding the biosynthesis of dermaseptins at the molecular level has been achieved through the cloning and analysis of the complementary DNA (cDNA) that encodes their precursors. nih.govnih.gov This process typically begins with the extraction of messenger RNA (mRNA) from the frog's skin secretion or skin tissue. nih.govmdpi.com This mRNA is then used to construct a cDNA library. nih.gov

Using a technique called Rapid Amplification of cDNA Ends (RACE), researchers can identify the full-length nucleotide sequences of the dermaseptin precursors. nih.govnih.gov This often involves designing degenerate primers based on highly conserved regions found in the 5'-untranslated region of known dermaseptin cDNAs. nih.gov

Analysis of these cloned cDNAs reveals that dermaseptins are synthesized as larger prepropeptides. sci-hub.sebioone.orgbioone.org The precursor protein has a characteristic three-domain structure: bioone.orgbioone.org

An N-terminal signal peptide (typically around 22 amino acids long). nih.gov

An acidic "spacer" pro-region. nih.govnih.gov

A C-terminal domain containing the sequence of the mature dermaseptin peptide. researchgate.net

Gene structure analysis of dermaseptins from P. bicolor shows a conserved organization. nih.gov The gene for Dermaseptin B2 (Drg2) consists of two coding exons separated by a small intron. nih.gov Exon 1 encodes the signal peptide and the first few amino acids of the acidic propiece, while Exon 2 encodes the remainder of the propiece, a prohormone processing signal (Lys-Arg), and the final dermaseptin sequence. nih.gov This genetic organization, where the signal peptide and the final active peptide are on separate exons, is thought to facilitate the rapid evolution of diverse antimicrobial peptides that can all be directed into the secretory pathway. nih.gov Gene expression analysis, often performed using real-time PCR, can quantify the transcription levels of these peptides in response to various stimuli. uonbi.ac.kenih.gov

Post-Translational Modifications and Maturation Pathways

The journey from the initial prepropeptide translated from mRNA to the final, biologically active Dermaseptin-2 is a multi-step process involving several post-translational modifications (PTMs). thermofisher.comfrontiersin.org These modifications are crucial for the proper folding, stability, and function of the peptide. nih.gov

The maturation pathway for dermaseptins follows a sequence common to many secreted peptides: dharma.org.plsci-hub.se

Cleavage of the Signal Peptide: The N-terminal signal peptide acts as a guide, directing the prepropeptide into the endoplasmic reticulum for secretion. Once inside, this signal sequence is cleaved off by a signal peptidase, yielding a propeptide. nih.gov

Proteolytic Processing: The propeptide is further processed by propeptide convertases. These enzymes recognize and cleave at specific sites, typically a pair of basic amino acid residues like Lysine-Arginine (-KR-), which are located between the acidic spacer region and the mature peptide sequence. nih.govnih.gov This cleavage releases the mature dermaseptin peptide.

C-terminal Amidation: A common and critical PTM for many dermaseptins, including this compound, is C-terminal amidation. nih.govmdpi.com This modification, where the C-terminal carboxyl group is converted to an amide, is often signaled by a Glycine residue following the mature peptide sequence in the precursor. nih.gov This Glycine acts as the amide donor. C-terminal amidation typically enhances the peptide's stability and biological activity. mdpi.com

These sequential modifications ensure that the potent, membrane-lytic dermaseptin peptide is synthesized and stored in an inactive form within the frog's granular glands and is only fully activated upon secretion.

Table 2: Compound Names Mentioned

Compound Name
This compound
Dermaseptin B2
Adenoregulin
Dermaseptin-PD-1
Dermaseptin-PD-2
DRS-CA-1
DRS-DU-1
Dermaseptin-PH
Dermaseptin-SP2
Lysine (B10760008)
Arginine

Molecular Architecture and Conformational Dynamics of Dermaseptin 2

Primary Amino Acid Sequence Analysis and Key Residue Identification

Dermaseptin-2, specifically referred to as Dermaseptin (B158304) B2 (DRS-B2), is a 33-amino acid peptide. mdpi.com The primary structure is fundamental as it dictates the peptide's three-dimensional shape and subsequent biological function. vulcanchem.com Analysis of its sequence reveals several conserved features that are hallmarks of the dermaseptin family and crucial for its activity. mdpi.comiiitd.edu.innih.gov

Property This compound (DRS-B2) Sequence and Features
Amino Acid Sequence GLWK IK EVGK EAAK AAAGK AALGAVSEAV-CONH₂
Key Residues W (Tryptophan) at position 3; Six K (Lysine) residues
Conserved Motif Central AGK AAL motif
Molecular Weight 3180 Da mdpi.com
Net Charge +3 mdpi.com

A highly conserved feature among active dermaseptin peptides is the presence of a Tryptophan (Trp) residue at the third position from the N-terminus. iiitd.edu.inmdpi.comnih.govmdpi.com In this compound, this Trp residue is critical. The indole (B1671886) ring on the tryptophan side chain is believed to play a significant role in helping the peptide anchor and fold into its functional α-helical structure upon insertion into a cell membrane. mdpi.com Studies using paramagnetic probes have shown that when this compound binds to membrane-mimetic micelles, the Trp3 residue becomes buried within the micelle, although it remains close to the surface. acs.orgnih.gov This positioning is a key step in the peptide's interaction with the membrane.

This compound is a cationic, or positively charged, peptide, a characteristic conferred by its high proportion of lysine (B10760008) (Lys) residues. wikipedia.orgmdpi.comvulcanchem.comnih.gov DRS-B2 contains six lysine residues, resulting in a net positive charge. mdpi.com This cationicity is fundamental to its mechanism of action, facilitating the initial electrostatic attraction and binding to the negatively charged components of microbial cell membranes. mdpi.commdpi.com Research on dermaseptin analogues has demonstrated that increasing the net positive charge, often by substituting other amino acids with lysine, can enhance antimicrobial potency. mdpi.commdpi.com The regularly spaced lysine side chains are also thought to grip the peptide to the membrane surface. sci-hub.se

Significance of Lysine Residues and Cationicity

Secondary and Tertiary Structure Elucidation

The biological activity of this compound is not solely dependent on its amino acid sequence but also on the three-dimensional structure it adopts, which is highly sensitive to its surrounding environment.

In the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) solutions or sodium dodecyl sulfate (B86663) (SDS) micelles, this compound undergoes a distinct structural transition, folding into a well-defined amphipathic α-helix. vulcanchem.commdpi.comacs.orgnih.gov This helical structure is essential for its membrane-disrupting activity. vulcanchem.commdpi.commedchemexpress.com The term "amphipathic" describes the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues onto opposite faces of the helix. vulcanchem.comird.fr This arrangement allows the peptide to interact simultaneously with the fatty acyl core of the lipid bilayer via its hydrophobic face and the aqueous environment and phospholipid head groups via its hydrophilic and cationic face. vulcanchem.comsci-hub.se For Dermaseptin B2 specifically, NMR spectroscopy has revealed that in SDS micelles, it forms a defined amphipathic helix from residues 11–31, which is connected to a more flexible helical segment at the N-terminus (residues 1–8) by a flexible hinge region. acs.orgnih.gov

The conformational state of this compound is highly dynamic and dependent on the solvent polarity. In a purely aqueous solution, the peptide is largely unstructured, adopting a random coil conformation. mdpi.comacs.orgnih.gov However, upon encountering a hydrophobic or membrane-like environment, it rapidly transitions into its ordered α-helical structure. mdpi.comacs.orgnih.govnih.gov This conformational flexibility is a hallmark of many antimicrobial peptides.

Studies using various spectroscopic techniques have confirmed this behavior. Circular dichroism (CD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) have all shown that while Dermaseptin B2 is unstructured in water, helical structures are stabilized in TFE/water mixtures and become predominant in the presence of SDS micelles. acs.orgnih.gov Interestingly, the nature of the interacting surface can influence the type of secondary structure formed; the peptide adopts a β-type conformation when adsorbed onto negatively charged silica (B1680970) supports, but an α-helical conformation on hydrophobic supports. nih.govcapes.gov.br

Environment Conformational State of this compound Supporting Evidence
Aqueous Solution (e.g., water) Unstructured / Random Coil mdpi.comacs.orgnih.govCD, FTIR, and NMR spectroscopy show a lack of defined secondary structure. acs.orgnih.gov
Membrane-Mimetic / Hydrophobic Media (e.g., TFE, SDS micelles) Amphipathic α-Helix vulcanchem.commdpi.comacs.orgnih.govnih.govCD spectra indicate a high percentage of α-helical content. mdpi.commedchemexpress.com NMR studies reveal a well-defined helical structure. acs.orgnih.gov
Negatively Charged Solid Supports (e.g., silica) β-type Conformation nih.govcapes.gov.brAttenuated total reflection Fourier transform infrared spectroscopy. nih.govcapes.gov.br

Hinge Regions and Conformational Flexibility

The structure of this compound (Drs B2) is characterized by a notable conformational flexibility, largely attributed to a hinge region located around the Val9 and Gly10 residues. acs.orgnih.govresearchgate.net This flexibility is not a static feature but is highly dependent on the peptide's environment. In an aqueous solution, this compound is largely unstructured. acs.orgnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or sodium dodecyl sulfate (SDS) micelles, it adopts a more defined helical conformation. acs.orgnih.gov

Specifically, when bound to SDS micelles, this compound forms a well-defined amphipathic helix between residues 11 and 31. This is connected to a more flexible helical segment spanning residues 1-8. acs.orgnih.gov The Val9-Gly10 segment acts as a flexible hinge, enabling this structural arrangement. acs.orgnih.govresearchgate.net This helix-hinge-helix structure is believed to be crucial for its biological activity, facilitating the insertion of its hydrophobic N- and C-termini into the membrane's acyl core, particularly in membranes with high positive curvature strain. acs.org The conformational adaptability of the N-terminal segment, facilitated by the hinge region, is thought to allow for the penetration of the Trp3 residue into the hydrophobic environment of the micelle. kambonomad.com

Truncation studies have further highlighted the importance of this structural feature. A truncated analogue, [1-23]-Drs B2, which lacks the C-terminal portion, adopts a continuous well-defined helix from residues 2-20 in SDS micelles, a conformation different from the interrupted helical structure of the full-length peptide. acs.orgnih.gov This difference in structure correlates with a virtual loss of antibacterial activity, emphasizing that the activity of this compound is dependent on having a sufficient number of hydrophobic residues at both ends of the helix, a feature enabled by the flexible hinge. acs.orgnih.gov

Biophysical Characterization Techniques

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of this compound and its analogues under various environmental conditions. These studies consistently show that this compound is predominantly unstructured or in a random coil conformation in aqueous solutions like water or ammonium (B1175870) acetate (B1210297) buffer. acs.orgnih.govmdpi.complos.org However, upon introduction into a membrane-mimicking or nonpolar environment, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or in the presence of dodecylphosphocholin (DPC) or sodium dodecyl sulfate (SDS) micelles, the peptide undergoes a significant conformational change to an α-helical structure. acs.orgnih.govmdpi.commdpi.com

The transition to an α-helical structure is characterized by the appearance of two negative bands (minima) in the CD spectrum at approximately 208 and 222 nm. plos.org The percentage of α-helicity can be calculated from the CD data. For instance, in a 50% TFE solution, Dermaseptin-PH, a related dermaseptin, was found to have a helicity of 35%. mdpi.com Similarly, for this compound, the addition of small amounts of chondroitin (B13769445) sulfate C (CS-C) also induces an α-helical structure, which diminishes at higher CS-C concentrations. plos.org

CD spectroscopy has been employed to compare the structural properties of this compound with its derivatives and other members of the dermaseptin family. For example, studies on Dermaseptin-PH and other synthetic dermaseptins confirm the general trend of a random coil in aqueous solution and an α-helix in a hydrophobic environment. mdpi.comnih.govpeerj.com The technique is also used to analyze the structural impact of conjugating other molecules to this compound. For instance, the addition of a d-Lys6-LHRH analog to create the hormonotoxin H-B2 did not alter the fundamental secondary structure of the Dermaseptin-B2 component, as confirmed by CD spectroscopy. mdpi.com

Summary of this compound Conformation by CD Spectroscopy in Different Environments
EnvironmentObserved ConformationCharacteristic CD SignalReference
Aqueous Solution (Water/Buffer)Random Coil / Unstructured- acs.orgnih.govplos.org
TFE/Water Mixtureα-HelicalMinima at ~208 nm and 222 nm acs.orgnih.govmdpi.com
SDS Micellesα-HelicalMinima at ~208 nm and 222 nm acs.orgnih.gov
Low Concentration Chondroitin Sulfate Cα-HelicalMinima at 208 nm and 222 nm plos.org
High Concentration Chondroitin Sulfate CDestructured- plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about this compound at the atomic level, particularly its three-dimensional structure and its interactions with membrane mimetics. rsc.org NMR studies have been instrumental in defining the helix-hinge-helix motif of this compound when it is bound to sodium dodecyl sulfate (SDS) micelles. acs.orgnih.govnih.gov

In the presence of SDS micelles, two-dimensional NMR experiments revealed that this compound adopts a well-defined amphipathic α-helix from residue 11 to 31, which is connected by a flexible hinge region around Val9 and Gly10 to a less stable helical segment at the N-terminus (residues 1-8). acs.orgnih.gov This detailed structural insight would not be possible with lower-resolution techniques.

NMR has also been used to study the orientation and immersion of the peptide within the micelle. Experiments using paramagnetic probes indicated that this compound resides near the surface of the SDS micelle, with the tryptophan residue at position 3 (Trp3) buried within the micelle but still close to the surface. acs.orgnih.gov Furthermore, NMR data has shown that at higher peptide-to-SDS ratios, a slow exchange equilibrium occurs, suggesting the presence of different oligomeric states of this compound interacting with the micelles. acs.orgnih.gov

Comparative NMR studies of this compound and its truncated analogue, [1-23]-Drs B2, have been crucial in understanding structure-activity relationships. The truncated peptide was found to form a continuous α-helix (residues 2-20) in SDS micelles, lacking the distinct hinge region seen in the full-length peptide. acs.orgnih.gov This structural difference, revealed by NMR, helps to explain the reduced biological activity of the truncated form. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for examining the secondary structure of peptides like this compound by analyzing the vibrational frequencies of their amide bonds. wikipedia.org This method has been used to study the conformation of this compound in various environments, particularly when adsorbed onto different surfaces.

Studies using attenuated total reflection (ATR)-FTIR have shown that the conformation of this compound is highly dependent on the physicochemical properties of the surface it interacts with. When adsorbed onto negatively charged supports like silica, this compound predominantly adopts a β-type conformation. capes.gov.brnih.gov In stark contrast, when it adsorbs onto hydrophobic surfaces, it forms a monolayer consisting mainly of α-helical structures. capes.gov.brnih.gov

Two-dimensional FTIR correlation spectroscopy has been used to monitor the conformational changes that occur as the adsorbed monolayer forms. These studies revealed that peptide-peptide interactions on highly hydrophobic supports influence the folding into an α-helical conformation. capes.gov.brnih.gov Polarized ATR-FTIR has further provided information on the orientation of the α-helical this compound with respect to the hydrophobic support, determining it to be tilted at an angle of approximately 15 ± 5°. capes.gov.brnih.gov This orientation was later corroborated by molecular dynamics simulations. capes.gov.brnih.gov

Conformational States of this compound Determined by FTIR Spectroscopy
Support SurfacePredominant ConformationReference
Negatively Charged (e.g., Silica)β-type conformation capes.gov.brnih.gov
Hydrophobicα-helical conformation capes.gov.brnih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to probe the local environment of specific amino acid residues within this compound, typically the intrinsic fluorescence of tryptophan (Trp) residues. acs.orgnih.gov The emission spectrum of tryptophan is highly sensitive to the polarity of its surroundings, providing insights into the peptide's interaction with membranes and other molecules.

In the case of this compound, which contains a tryptophan residue at position 3 (Trp3), fluorescence spectroscopy has been used to monitor its binding to various partners. For example, the interaction of this compound with chondroitin sulfate C (CS-C) was studied by monitoring the fluorescence emission of Trp3. plos.org These experiments showed changes in the fluorescence spectrum upon the addition of CS-C, indicating an interaction between the peptide and the glycosaminoglycan. plos.org

Similarly, fluorescence spectroscopy has been employed to study the interaction of this compound and its hormonotoxin conjugate, H-B2, with dodecylphosphocholin (DPC) micelles, which serve as a model for cell membranes. mdpi.com By exciting the tryptophan residue and recording the emission spectrum at different DPC concentrations, researchers can deduce information about the partitioning of the peptide into the micellar environment. mdpi.com The technique was also part of a broader biophysical investigation, alongside CD and NMR, to characterize the structure of this compound in membrane-mimicking environments. acs.orgnih.gov These combined approaches confirmed that the Trp3 residue becomes buried in the hydrophobic environment of the micelle upon binding. acs.orgnih.gov

Molecular Dynamics Simulations and Computational Modeling

Molecular Dynamics (MD) simulations and computational modeling are powerful tools for investigating the behavior of this compound at an atomic level, providing insights that complement experimental data. nih.govresearchgate.net These simulations allow for the exploration of peptide-lipid bilayer interactions and the conformational dynamics of the peptide in different environments. nih.gov

MD simulations have been used in conjunction with experimental techniques like FTIR and NMR to build a comprehensive picture of this compound's structure and function. For instance, simulations confirmed the orientation of α-helical this compound on a hydrophobic support, which was initially determined by polarized ATR-FTIR to be around 15 ± 5°. capes.gov.brnih.gov Computational modeling has also been integral to analyzing the structure of this compound in membrane-mimetic environments, helping to refine the structures derived from NMR data. acs.orgnih.gov

Elucidation of Antimicrobial Mechanisms of Action

Interactions with Microbial Cell Membranes

The initial and critical step in the antimicrobial action of Dermaseptin-2 and other dermaseptins is the interaction with the microbial cell membrane. researchgate.net These peptides are typically cationic and adopt an amphipathic α-helical structure in a membrane environment, which is crucial for their activity. mdpi.comnih.govoup.com

Preferential Binding to Anionic Lipid Bilayers

This compound demonstrates a preferential binding to microbial membranes over host cell membranes due to differences in lipid composition. frontiersin.org Microbial membranes are rich in anionic phospholipids, which carry a net negative charge. frontiersin.org The cationic nature of this compound, conferred by its lysine (B10760008) residues, facilitates strong electrostatic interactions with these negatively charged lipid head groups. oup.commdpi.com This initial electrostatic attraction is a key determinant of its selective toxicity towards microbes. asm.org Studies have shown that dermaseptins, including this compound, exhibit a clear preference for binding to vesicles containing anionic lipids. researchgate.net

Membrane Permeabilization and Disruption Leading to Lysis

Following binding, this compound induces significant perturbation and permeabilization of the microbial membrane. acs.orgnih.gov This disruption of the membrane's barrier function is a hallmark of its antimicrobial activity and ultimately leads to cell lysis. mdpi.comnih.gov The peptide inserts its hydrophobic regions into the lipid bilayer core, causing a destabilization of the membrane structure. acs.orgasm.org This process results in the leakage of intracellular contents and the dissipation of the electrochemical gradient across the membrane, which are lethal events for the cell. researchgate.net The membrane permeabilizing ability of dermaseptins has been confirmed through various assays, showing dose-dependent disruption of microbial membranes. mdpi.comnih.govmdpi.com

"Carpet" Mechanism and Toroidal Pore Formation

The "carpet" mechanism is one of the predominant models used to describe the action of this compound. acs.orgnih.gov In this model, the peptide monomers first bind to the surface of the microbial membrane, accumulating and arranging themselves parallel to the lipid bilayer in a "carpet-like" manner. plos.orgsci-hub.seresearchgate.net Once a threshold concentration is reached, the accumulated peptides induce significant stress on the membrane, leading to its disruption. plos.orgsci-hub.se

This disruption often involves the formation of "toroidal pores." In this arrangement, the lipid monolayers are bent continuously from the outer to the inner leaflet, creating a pore that is lined by both the peptides and the polar head groups of the lipids. nih.govnih.govnih.gov This model contrasts with the "barrel-stave" model in that the peptides remain associated with the lipid head groups within the pore structure. nih.gov The formation of these transient toroidal pores is a key step in the membrane permeation and disruption caused by this compound. acs.orgnih.gov

"Barrel-Stave" Mechanism

While the "carpet" and toroidal pore models are frequently cited for dermaseptins, the "barrel-stave" mechanism has also been proposed as a possible mode of action for some antimicrobial peptides. mdpi.comasm.orgnih.gov In this model, the peptide monomers insert perpendicularly into the lipid bilayer. nih.gov Upon reaching a critical concentration, these monomers aggregate to form a barrel-like structure, creating a transmembrane channel or pore. nih.govacs.org The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. nih.gov Although less commonly attributed to this compound compared to the carpet-like mechanism, it represents a potential, albeit perhaps less dominant, pathway for membrane disruption. mdpi.com

Electrostatic Interactions and Membrane Curvature Strain

The initial binding of this compound to the microbial membrane is driven by electrostatic interactions between the cationic peptide and the anionic lipid bilayer. mdpi.comasm.org Beyond this initial attraction, these interactions play a continuing role in the peptide's disruptive mechanism. The binding of this compound at the membrane interface can induce a clustering of anionic lipids. acs.orgnih.gov

Furthermore, the insertion of the peptide into the outer leaflet of the bilayer can induce a positive curvature strain. acs.orgnih.goviiitd.edu.in This strain arises from the asymmetric perturbation of the membrane, where the outer leaflet expands relative to the inner leaflet. This induced curvature can facilitate the formation of the toroidal pores characteristic of the "carpet" mechanism, as the membrane bends to relieve this stress. acs.orgnih.gov A flexible helix-hinge-helix structure within Dermaseptin (B158304) B2 has been shown to be important for its ability to insert into membranes with high positive curvature strain. nih.gov

Cellular Internalization and Intracellular Targets (where applicable, non-clinical)

While the primary mechanism of action for this compound is the disruption of the cell membrane, some studies suggest that certain antimicrobial peptides can translocate across the membrane without causing immediate lysis and act on intracellular targets. nih.govmdpi.com For some dermaseptins, evidence of internalization has been observed, particularly in cancer cells. peerj.comnih.gov Research on Dermaseptin-B2 has shown its presence within the cytoplasm of tumor cells. nih.gov However, the extent to which this compound utilizes intracellular targeting as a primary antimicrobial mechanism in non-clinical bacterial models is less defined. While the membrane-disrupting activities are well-established, the possibility of secondary intracellular effects after membrane translocation cannot be entirely ruled out and represents an area for further investigation. mdpi.com Some non-lytic AMPs are known to interfere with processes like DNA and protein synthesis. mdpi.com

Comparative Analysis of Mechanisms Across Dermaseptin Family Members

The Dermaseptin family of antimicrobial peptides (AMPs), while sharing a common ancestry and general mode of action, exhibits significant diversity in structure, potency, and target specificity. This diversity is a result of evolutionary pressures that have led to distinct subfamilies, primarily the Dermaseptin S (from Phyllomedusa sauvagei) and Dermaseptin B (from Phyllomedusa bicolor) groups. A comparative analysis of their mechanisms reveals key differences in their structural attributes and interactions with microbial membranes.

The antimicrobial action of dermaseptins is fundamentally linked to their ability to perturb and permeabilize the plasma membranes of target microorganisms. nih.gov Generally, these peptides are unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering the hydrophobic environment of a cell membrane. researchgate.net This structural transition is critical for their function. The positively charged (cationic) face of the helix interacts with the negatively charged components of microbial membranes, while the hydrophobic face inserts into the lipid bilayer. oup.com This interaction leads to membrane destabilization, often described by the "carpet" model, where peptides accumulate on the membrane surface until a threshold concentration is reached, causing disruption and the formation of transient pores. mdpi.com

Despite these common features, notable variations exist across the family, particularly between different members of the Dermaseptin S series (S1-S5) and other well-studied peptides like Dermaseptin B2.

Structural and Functional Divergence in the Dermaseptin S Family

Peptides within the Dermaseptin S subfamily, including Dermaseptin-S2, share considerable sequence similarity but display distinct spectra and potency of antimicrobial activity. nih.gov Research involving the synthetic counterparts of Dermaseptin-S1, -S2, -S3, -S4, and -S5 has shown that while they all effectively combat filamentous fungi, their efficacy against pathogenic bacteria and yeasts varies significantly. nih.gov

For instance, Dermaseptin-S4 is known for its potent, broad-spectrum antibacterial activity but also its high hemolytic activity, making it toxic to mammalian red blood cells at similar concentrations. nih.govajol.info In contrast, Dermaseptin-S1 and Dermaseptin-S5 are largely devoid of this hemolytic effect. nih.gov Dermaseptin-S2 demonstrates a moderate activity profile against several bacterial strains. These differences underscore that subtle changes in amino acid sequence, which affect properties like net charge and hydrophobicity, can dramatically alter a peptide's selectivity and lytic power. mdpi.com The N-terminal domain is considered crucial for mediating the lytic activity of Dermaseptin S peptides. asm.org

Comparative Antimicrobial Activity of Dermaseptin S Peptides

The following table presents the Minimum Inhibitory Concentrations (MIC) for Dermaseptin-S1, -S2, -S3, -S4, and -S5 against a selection of microorganisms, illustrating the functional diversity within this subfamily.

MicroorganismDermaseptin-S1 (MIC, µM)Dermaseptin-S2 (MIC, µM)Dermaseptin-S3 (MIC, µM)Dermaseptin-S4 (MIC, µM)Dermaseptin-S5 (MIC, µM)
Staphylococcus aureus>1005012.56.2100
Escherichia coli12.5100253.1100
Pseudomonas aeruginosa>100>100>10025>100
Candida albicans12.52512.56.250
Aspergillus fumigatus3.13.13.13.16.2
Cryptococcus neoformans6.26.23.13.16.2
Data sourced from Mor et al., 1994. nih.gov

Contrasting Mechanisms: Dermaseptin S vs. Dermaseptin B2

A comparison between the Dermaseptin S family and Dermaseptin B2 reveals more profound mechanistic distinctions. Dermaseptin B2 possesses a unique helix-hinge-helix structure. acs.org Its mechanism involves inducing a positive curvature on the lipid bilayer and promoting the clustering of anionic lipids. This action is consistent with a carpet-like mechanism that culminates in the formation of transient, toroidal (or "wormhole") pores, where the peptide and lipid molecules together form the pore lining. nih.govresearchgate.net

The antibacterial activity of Dermaseptin B2 is highly dependent on the presence of hydrophobic residues at both the N- and C-termini of the peptide. researchgate.net Truncated versions of Dermaseptin B2 that lack the C-terminal hydrophobic region are rendered virtually inactive, even if the cationic charge is preserved. researchgate.net This contrasts with some Dermaseptin S members, like Dermaseptin-S3, where a truncated N-terminal fragment can retain full activity against specific microbes. nih.gov This highlights a key difference in how these two subfamilies utilize their structural domains to achieve membrane disruption.

Exploration of Other Biological Activities in Research Models

Broad-Spectrum Antimicrobial Activity

Dermaseptin-2 and its analogues have demonstrated a wide range of antimicrobial effects against various pathogens, including bacteria, fungi, and protozoa. latoxan.commedchemexpress.comtargetmol.com This activity is generally attributed to the peptide's ability to permeabilize and lyse the cell membranes of these microorganisms. latoxan.commedchemexpress.com

This compound and its related peptides have shown inhibitory effects against Gram-positive bacteria. For instance, some dermaseptin (B158304) derivatives exhibit activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). peerj.comnih.gov The minimum inhibitory concentrations (MICs) of dermaseptin peptides against S. aureus can vary, with some showing high potency. nih.govmdpi.com For example, Dermaseptin-PH was found to have a MIC of 32 μM against S. aureus. mdpi.com In some studies, the combination of dermaseptin peptides with other agents, such as lysostaphin (B13392391), has been shown to result in synergistic inhibition of S. aureus growth. oup.comoup.com

Research has also demonstrated the efficacy of dermaseptin peptides against Gram-negative bacteria. peerj.commedchemexpress.comtargetmol.com Studies have reported the inhibitory activity of various dermaseptins against Escherichia coli and Pseudomonas aeruginosa. peerj.comnih.govmdpi.com For instance, certain dermaseptin derivatives have been shown to be effective against both planktonic growth and biofilm formation of these bacteria. asm.org The MIC values for dermaseptin against Gram-negative bacteria are in the micromolar range. medchemexpress.com Specifically, Dermaseptin-PH exhibited a MIC of 16 μM against E. coli. mdpi.com Furthermore, derivatives of Dermaseptin B2 have been synthesized and tested against Acinetobacter baumannii, showing promising antibacterial efficiency. mdpi.com

Dermaseptins have been recognized for their potent antifungal properties. latoxan.commedchemexpress.comuniprot.org They exhibit lytic activity against pathogenic yeasts like Candida albicans and various filamentous fungi. nih.govmedchemexpress.comtargetmol.com The antifungal activity of dermaseptin is a key characteristic, with some of the first discovered members of this peptide family showing a lethal effect on fungi that cause opportunistic infections. latoxan.com Dermaseptin-PH, for example, has demonstrated a MIC of 16 μM against C. albicans. mdpi.com Analogues of Dermaseptin S4 have also been tested against fungi such as Cryptococcus neoformans and Aspergillus fumigatus. ajol.info

The antimicrobial spectrum of dermaseptins extends to include protozoa. nih.govlatoxan.commedchemexpress.comtargetmol.com These peptides have been shown to exert a lytic action against these single-celled organisms at micromolar concentrations. medchemexpress.com For example, Dermaseptin-DI1 has demonstrated antiprotozoal activity against Trypanosoma cruzi. ebi.ac.uk This broad range of activity underscores the potential of dermaseptins as versatile antimicrobial agents. nih.govtargetmol.com

Activity against Yeasts (Candida albicans) and Filamentous Fungi

Anticancer / Antiproliferative Activity in In Vitro Cell Line Models

In addition to their antimicrobial properties, certain dermaseptin peptides have been investigated for their potential as anticancer agents. nih.govmdpi.com The proposed mechanism often involves the electrostatic interaction between the cationic peptide and the anionic components of cancer cell membranes. researchgate.net

Dermaseptin B2, in particular, has been the focus of numerous studies on its antiproliferative effects. It has been shown to inhibit the growth and colony formation of various human tumor cell lines. nih.govplos.orgiiitd.edu.in

Research has indicated that prostate cancer cell lines appear to be particularly sensitive to Dermaseptin B2, with GI50 (concentration that inhibits 50% of cell growth) values in the low micromolar range. plos.orgnih.gov For instance, the GI50 for PC-3 prostate cancer cells has been reported to be between 0.71 and 2.65 μM. plos.orgnih.gov Dermaseptin B2 has also demonstrated inhibitory effects on mammary carcinoma cell lines, such as MDA-MB-231, and lymphoma cell lines. plos.orgresearchgate.netresearchgate.net

The antiproliferative activity of dermaseptins extends to other cancer types as well. Dermaseptin-PD-2 has been found to inhibit the proliferation of the human lung cancer cell line H157 and the neuronal glioblastoma cell line U251MG. nih.govmdpi.com Another peptide, Dermaseptin-PH, showed potent inhibition of the MCF-7 breast cancer cell line with an IC50 value of 0.69 μM, and also inhibited H157 (lung) and U251MG (glioblastoma) cell lines with IC50 values of 2.01 μM and 2.36 μM, respectively. nih.govmdpi.com Furthermore, Dermaseptin B2 has been shown to inhibit the proliferation of rhabdomyosarcoma (RD) cells in a time and concentration-dependent manner, with IC50 values ranging from 5.993 μM to 7.679 μM. scirp.org

It is noteworthy that some studies have reported a lack of effect of Dermaseptin B2 on the proliferation of certain glioblastoma and mammary carcinoma cell lines within the tested concentration range. plos.orgnih.gov

Data Tables

Table 1: Antimicrobial Activity of this compound and its Analogs

PeptideTarget OrganismActivity MetricValue (μM)
Dermaseptin-PHStaphylococcus aureusMIC32 mdpi.com
Dermaseptin-PHEscherichia coliMIC16 mdpi.com
Dermaseptin-PHCandida albicansMIC16 mdpi.com
Dermaseptin-DI1Trypanosoma cruzi-- ebi.ac.uk

Table 2: Antiproliferative Activity of this compound and its Analogs

PeptideCancer Cell LineActivity MetricValue (μM)
Dermaseptin B2Prostate (PC-3)GI500.71 - 2.65 plos.orgnih.gov
Dermaseptin-PD-2Lung (H157)-- nih.govmdpi.com
Dermaseptin-PD-2Glioblastoma (U251MG)-- nih.govmdpi.com
Dermaseptin-PHBreast (MCF-7)IC500.69 nih.govmdpi.com
Dermaseptin-PHLung (H157)IC502.01 nih.govmdpi.com
Dermaseptin-PHGlioblastoma (U251MG)IC502.36 nih.govmdpi.com
Dermaseptin B2Rhabdomyosarcoma (RD)IC505.993 - 7.679 scirp.org

Cellular Internalization Pathways in Cancer Cells (e.g., involvement of glycosaminoglycans)

The mechanism by which Dermaseptin-B2 (DRS-B2) enters cancer cells is a critical aspect of its anticancer activity. Research indicates that the process is multifaceted and partially dependent on interactions with specific molecules on the cell surface. In sensitive human cancer cells, such as the prostate cancer cell line PC3, fluorescently-labeled DRS-B2 appears to rapidly accumulate at the cytoplasmic membrane before entering the cytoplasm and the nucleus. plos.orgresearchgate.net In contrast, for less sensitive tumor cells like the glioblastoma cell line U87MG, DRS-B2 is observed packed in vesicles at the cell membrane, suggesting a different and less effective uptake mechanism. plos.orgresearchgate.net

A key element in the internalization process involves the electrostatic interaction between the cationic Dermaseptin-B2 peptide and anionic molecules overexpressed on the surface of cancer cells. nih.govmdpi.com These molecules include glycosaminoglycans (GAGs), such as heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS). plos.orgnih.govmdpi.com Studies have demonstrated that the antiproliferative activity of DRS-B2 is diminished when PC3 cells are pretreated with sodium chlorate, a substance that inhibits the sulfation of GAGs. plos.orgresearchgate.net This reduced activity can be partially restored by the addition of exogenous chondroitin sulfate C, highlighting the role of GAGs as molecular partners in the peptide's mechanism of action. plos.orgresearchgate.net These findings suggest that GAGs on the cancer cell surface act as initial docking sites, concentrating the peptide at the membrane and facilitating its subsequent translocation into the cell. plos.orgmdpi.com

Effects on Gene Expression and Signaling Pathways (e.g., MYC, FGFR1, NOTCH1, CXCR7, PI3K/AKT, RTK, NOTCH pathways)

Dermaseptin-B2 has been shown to modulate the expression of critical genes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. In studies using rhabdomyosarcoma (RD) cells, Dermaseptin-B2 treatment led to the time-dependent downregulation of several key oncogenes. scirp.org

Quantitative real-time PCR (q-RT-PCR) analysis revealed that Dermaseptin-B2 significantly downregulated the expression of MYC, FGFR1, NOTCH1, and CXCR7 genes at various time points. scirp.org The data indicates that Dermaseptin-B2 may target and interfere with major signaling pathways, including the PI3K/AKT, Receptor Tyrosine Kinase (RTK), and NOTCH pathways, which are often dysregulated in cancer and control these genes. scirp.orgresearchgate.net

In a different model using breast cancer cells (MCF-7), the introduction of a plasmid DNA encoding for Dermaseptin-B2 (pDNA/DrsB2) was found to significantly impact the BAX/BBC3/AKT signaling pathway. nih.govresearchgate.net This treatment led to a notable increase in the expression of genes involved in programmed cell death, suggesting an activation of pro-apoptotic pathways. nih.govresearchgate.net

Table 1: Fold Change in Gene Expression in RD Cells After Dermaseptin-B2 Treatment

Gene TargetFold Change (24h)Fold Change (48h)Fold Change (72h)
MYC1.501.522.41
CXCR72.884.443.99
FGFR12.352.082.25
NOTCH12.474.634.34
Data adapted from Abdille et al., 2022. Fold changes represent downregulation relative to the β-Actin reference gene. scirp.org

Induction of Cell Death Mechanisms (e.g., necrosis, apoptosis-like)

Dermaseptin-B2 induces cancer cell death through mechanisms that can vary depending on the cell type and the peptide's concentration. Multiple studies have pointed towards a primary mechanism that resembles necrosis. scirp.org Analysis of the effect of Dermaseptin-B2 on PC3 prostate cancer cells showed a rapid release of cytosolic lactate (B86563) dehydrogenase (LDH), an indicator of plasma membrane rupture, without significant changes in mitochondrial membrane potential or the activation of caspase-3, a key enzyme in classical apoptosis. nih.govscirp.org This suggests a lytic mechanism where the peptide disrupts the cell membrane, leading to a necrotic-like cell death. scirp.org

However, other evidence indicates that dermaseptins can also induce apoptosis or apoptosis-like cell death, particularly at lower concentrations. researchgate.netnih.gov For instance, a study on Dermaseptin-PS1, a related peptide, showed that it caused membrane disruption and necrosis at higher concentrations (≥10⁻⁵ M) but induced apoptosis at a lower concentration (10⁻⁶ M). researchgate.netnih.gov This dual mechanism may also be relevant for Dermaseptin-B2.

Further research using a gene-based delivery of Dermaseptin-B2 in MCF-7 breast cancer cells demonstrated the induction of both apoptosis and necrosis. nih.govresearchgate.net Flow cytometry analysis showed that the treatment resulted in a significant population of cells in early apoptosis (40.50%), along with smaller populations in late apoptosis (2.31%) and necrosis (1.69%). nih.govresearchgate.net This indicates that Dermaseptin-B2 can trigger programmed cell death pathways in addition to causing direct membrane damage. The term "apoptosis-like necrosis" has been used to describe cell death phenomena that share features of both processes. frontiersin.org

Antiviral Activity (e.g., Zika Virus, HIV)

While the broader dermaseptin family of peptides is known for potential antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), the specific activity of Dermaseptin-B2 is more nuanced. researchgate.netresearchgate.neteurekaselect.com

A 2024 study investigating the effects of various dermaseptins and their analogs against the Zika virus (ZIKV) yielded a surprising result for Dermaseptin-B2. nih.gov The research found that native Dermaseptin-B2 not only failed to inhibit ZIKV infection but actually demonstrated an increase in viral infectivity at a concentration of 50 μg/ml. nih.gov In contrast, analogs from the Dermaseptin S4 family showed potent anti-Zika activity at low concentrations. researchgate.netresearchgate.netnih.gov This suggests that the antiviral efficacy is highly dependent on the specific primary structure of the peptide.

Regarding HIV, studies have reported that other members of the dermaseptin family, such as Dermaseptin S4 and S9, exhibit inhibitory activity against HIV-1 in vitro. researchgate.neteurekaselect.com However, specific data focusing solely on the anti-HIV activity of Dermaseptin-B2 is less defined in the available literature, which has more prominently highlighted the antiviral actions of other dermaseptin variants. researchgate.netnih.gov

Antiangiogenic Activity in In Vitro Models

In addition to its direct effects on tumor cells, Dermaseptin-B2 exhibits significant antiangiogenic properties. plos.orgnih.gov Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. anr.fr Dermaseptin-B2 has been shown to effectively inhibit key steps in this process in various in vitro models. nih.gov

Research has demonstrated that Dermaseptin-B2 inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) and aortic bovine artery endothelial (ABAE) cells in a dose-dependent manner. nih.gov Furthermore, it disrupts the ability of these endothelial cells to form capillary-like structures, a critical function in creating new blood vessels. plos.orgnih.gov This was observed in models where HUVEC cells were cultured on Matrigel™ and ABAE cells were cultured on collagen. nih.gov The peptide's ability to target both tumor and activated endothelial cells gives it a dual mechanism of action, allowing it to block tumor growth directly and by cutting off its blood supply. nih.govanr.fr

Selective Action Profile against Eukaryotic Cells (e.g., low cytotoxicity to normal human/mammalian cells)

A key attribute of Dermaseptin-B2 as a potential therapeutic agent is its selective cytotoxicity, showing higher potency against cancer cells while having minimal effects on normal mammalian cells. plos.orgnih.govanr.fr This selectivity is a common and highly valued feature among many antimicrobial peptides. nih.govnih.gov

Studies have consistently shown that Dermaseptin-B2 has little to no hemolytic activity, meaning it does not readily lyse red blood cells at concentrations where it is effective against microbes and cancer cells. plos.orgnih.gov Moreover, its antiproliferative effects are significantly lower against non-cancerous cells. For example, research demonstrated that while Dermaseptin-B2 effectively inhibited the growth of various cancer cell lines, particularly prostate cancer cells, it had no observable effect on the proliferation of normal human fibroblasts within the same concentration range. plos.orgnih.gov This selective action is believed to be related to differences in the plasma membrane composition between cancerous and normal cells, with tumor cells often having a higher surface density of anionic molecules like phosphatidylserine (B164497) and certain glycosaminoglycans, which facilitates interaction with the cationic peptide. plos.orgnih.goviiitd.edu.in

Table 2: Antiproliferative Activity of Dermaseptin-B2 on Various Cell Lines

Cell LineCell TypeGI₅₀ (μM)
PC3Prostate Adenocarcinoma0.71
DU145Prostate Carcinoma2.65
U87MGGlioblastoma> 25
MCF-7Breast Adenocarcinoma> 25
Human FibroblastsNormal Connective TissueNo effect observed
Data adapted from Dos Santos C, et al., 2017. GI₅₀ is the concentration that inhibits 50% of cell growth. plos.orgnih.gov

Impact of Amino Acid Substitutions and Truncations

Modifying the amino acid sequence of this compound through substitutions and truncations has profound effects on its biological activities, including its antimicrobial and antiproliferative capabilities.

N-Terminal and C-Terminal Segment Requirements for Activity

The integrity of both the N-terminal and C-terminal regions of this compound is crucial for its full range of biological activities. The N-terminal segment, particularly residues 1-11, has been identified as an absolute requirement for its antibacterial action. acs.orgnih.gov This region is involved in the initial interaction with the plasma membranes of target cells. asm.org

While the N-terminal domain is essential, the C-terminal region also plays a significant role. Studies on this compound and its analogs have shown that the C-terminal segment from residues 10-33 is important for the peptide's complete antibiotic activity. acs.orgnih.gov Truncations at the C-terminus can lead to a reduction in activity. For instance, while the full sequence of Dermaseptin-B2 is necessary for complete membrane permeabilization and bacterial lysis, alterations in the C-terminal region can diminish, but not entirely eliminate, its activity. mdpi.com Similarly, studies on Dermaseptin S4, a related peptide, revealed that its N-terminal domain is primarily responsible for its activity. ajol.info Shortening the peptide at the C-terminal end of a Dermaseptin S4 analog resulted in a less toxic peptide without compromising its potency. mdpi.com

The following table summarizes the effects of terminal modifications on Dermaseptin activity based on studies of various dermaseptin peptides.

Peptide/AnalogModificationEffect on ActivityReference
Dermaseptin B2N-terminal 1-11 segmentAbsolute requirement for antibacterial activity. acs.orgnih.gov
Dermaseptin B2C-terminal 10-33 regionImportant for full antibiotic activity. acs.orgnih.gov
Dermaseptin S1Deletion of 2 N-terminal residuesLowered lytic potency. ajol.info
Dermaseptin S1Truncated DS-S1(1-18)Comparable potency to the native peptide. ajol.info
Dermaseptin S4Truncated K4S4(1-16)Resulted in a less toxic peptide without affecting potency. mdpi.com
Dermaseptin-PCTruncated DMPC-19 (N-terminus)Similar antimicrobial potency, significantly decreased hemolytic effect. nih.gov

Role of Tryptophan Residue at Position 3 in Antiproliferative Activity

A conserved feature among most dermaseptin peptides is the presence of a Tryptophan (Trp) residue at position 3. mdpi.compeerj.comnih.gov This residue is not merely a structural component but plays a key functional role, particularly in the peptide's antiproliferative activity against cancer cells. plos.orgresearchgate.netnih.gov

NMR studies have shown that the Trp3 residue of Dermaseptin B2 is buried within the micelle when interacting with a membrane-mimetic environment, indicating its importance in membrane insertion. acs.orgnih.gov Structure-activity relationship studies have further highlighted the critical role of this residue. When the Trp at position 3 was substituted with a Phenylalanine (Phe) residue in an analog designated as [W/F]³DRS-B2, a significant reduction in antiproliferative activity was observed. plos.orgnih.gov Specifically, the parent Dermaseptin-B2 was found to be five times more efficient at inhibiting the proliferation of PC3 prostate cancer cells than the [W/F]³DRS-B2 analog. plos.orgnih.gov This suggests that the unique properties of the tryptophan residue are crucial for the peptide's ability to combat cancer cells.

Effect of Increased Cationicity and Hydrophobicity

Similarly, optimizing hydrophobicity is crucial for effective membrane perturbation. mdpi.com However, a simple increase in hydrophobicity can sometimes lead to a loss of specificity, making the peptide more lytic towards mammalian cells as well. mdpi.com

Several studies have created dermaseptin analogs with modified cationicity and hydrophobicity to enhance their biological functions. For example, in one study, substituting acidic amino acids with Lysine (B10760008) residues in Dermaseptin-PT9 to increase the net charge from +2 to +6 resulted in an analog with enhanced membranolytic activity. mdpi.com In another study, analogs of Dermaseptin-PS3 were designed to have either increased cationicity (by replacing acidic residues with Lysine) or increased hydrophobicity (by replacing neutral amino acids with Leucine). mdpi.comnih.gov Both types of modifications led to enhanced antimicrobial activity. mdpi.comnih.gov The analog with increased hydrophobicity also showed enhanced anticancer activity. mdpi.comnih.gov

The table below provides examples of dermaseptin analogs with altered cationicity and hydrophobicity and their resulting activities.

Parent PeptideAnalogModificationOutcomeReference
Dermaseptin-PT9K8,23-DTP9Asp8→Lys, Glu23→Lys (Net charge +2 → +6)Enhanced membranolytic activity. mdpi.com
Dermaseptin-PS3K⁵, ¹⁷-DPS3Acidic residues at 5 & 17 → LysEnhanced antimicrobial activity. mdpi.comnih.gov
Dermaseptin-PS3L¹⁰, ¹¹-DPS3Neutral amino acids at 10 & 11 → LeuEnhanced antimicrobial and anticancer activity. mdpi.comnih.gov
Dermaseptin S4K₄K₂₀S4Substitutions to increase positive chargePotent antibacterial activity. mdpi.com

Design of Dermaseptin Analogs with Enhanced Biological Function

Building on the knowledge from SAR studies, scientists have rationally designed this compound analogs with the goal of enhancing their therapeutic potential, improving their stability, and enabling targeted delivery.

Incorporation of D-Amino Acids

A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the body. A common strategy to overcome this is to replace the naturally occurring L-amino acids with their mirror-image counterparts, D-amino acids. mdpi.com This substitution can make the peptide more resistant to proteolytic enzymes without altering its net positive charge. mdpi.com

A synthetic analog of Dermaseptin-B2 containing all D-amino acids was created to investigate its mechanism of action. plos.orgnih.gov Comparing the antiproliferative effect of this D-amino acid analog with the native L-amino acid peptide on tumor cells suggested the absence of a stereo-selective protein receptor, indicating that the peptide's action is likely membrane-directed. plos.orgresearchgate.netnih.gov In other dermaseptin families, such as Dermaseptin S4, the substitution with D-amino acids has been shown to improve the therapeutic index against certain bacteria. mdpi.com

Chimeric Peptide Constructs (e.g., with TAT peptide, LHRH analogs for targeted research)

To improve the targeting and efficacy of dermaseptins, researchers have created chimeric peptides by fusing them with other bioactive peptides.

LHRH Analogs for Cancer Targeting: Prostate cancer cells often overexpress receptors for the Luteinizing Hormone-Releasing Hormone (LHRH). mdpi.comnih.gov To exploit this, a chimeric peptide, or "hormonotoxin," was designed by conjugating Dermaseptin-B2 with a D-Lys⁶-LHRH analog. mdpi.comnih.govresearchgate.net This construct, named H-B2, was developed to specifically target cancer cells expressing the LHRH receptor, thereby aiming to increase the local concentration of the cytotoxic peptide at the tumor site and reduce systemic toxicity. nih.gov The resulting hormonotoxin showed a significant antiproliferative effect on prostate cancer cell lines, with an IC50 value similar to that of Dermaseptin-B2 alone. mdpi.com Interestingly, the chimeric peptide induced cell death through apoptosis, whereas Dermaseptin-B2 alone tended to cause necrosis. mdpi.comresearchgate.net This suggests that the LHRH-mediated targeting can alter the cell death pathway, potentially leading to a better-tolerated in vivo profile. mdpi.com

TAT Peptide for Enhanced Internalization: The Trans-Activator of Transcription (TAT) peptide from HIV-1 is a well-known cell-penetrating peptide (CPP) that can facilitate the entry of cargo molecules into cells. mdpi.com A truncated analog of a dermaseptin was fused with the TAT peptide to create a chimeric construct. peerj.com While the truncated dermaseptin analog by itself had low antimicrobial activity, the TAT-fused version showed strong antimicrobial and enhanced anticancer activity, without a significant increase in toxicity to normal human cells. peerj.com This demonstrated that the addition of a TAT peptide can improve the biological activity of a dermaseptin fragment, indicating that the N-terminus of dermaseptins is key to their bioactivity and can be potentiated by fusion with CPPs. peerj.com

Optimization of Helicity and Conformational Stability

The biological activity of this compound, like many antimicrobial peptides (AMPs), is critically dependent on its three-dimensional structure, particularly its propensity to form an α-helical conformation. In an aqueous environment, this compound is largely unstructured, adopting a random coil state. However, upon encountering a membrane-mimetic environment, such as the lipid bilayer of a microbial cell, it undergoes a conformational transition to a well-defined α-helix. nih.govnih.gov This induced helicity is essential for its membrane-lytic activity. nih.govresearchgate.net

The stability of this α-helical structure is a key determinant of the peptide's effectiveness. nih.gov Rational peptide design strategies aim to optimize this helicity to enhance antimicrobial potency while minimizing toxicity to host cells. researchgate.net The amino acid sequence is the primary factor governing helical stability. Key features of dermaseptins include a wealth of positively charged lysine residues and a conserved tryptophan at position 3, which helps anchor the peptide into the membrane and stabilize the α-helical structure. nih.govnih.gov

Circular dichroism (CD) spectroscopy is a principal technique used to analyze the secondary structure of peptides like this compound. Studies using CD have shown that in the presence of helix-inducing solvents like trifluoroethanol (TFE) or membrane-mimicking sodium dodecyl sulfate (SDS) micelles, this compound transitions from a random coil to a predominantly α-helical structure. nih.govresearchgate.net For instance, while unstructured in water, helical conformations are stabilized in TFE/water mixtures and at micellar concentrations of SDS. nih.gov

Structure-activity relationship (SAR) studies involve creating synthetic analogs of this compound to probe the role of specific residues and structural motifs. nih.gov By substituting amino acids, researchers can modulate properties like hydrophobicity, amphipathicity, and net charge, all of which influence helical stability and, consequently, biological activity. researchgate.netnih.gov For example, increasing the net positive charge or optimizing the hydrophobic face of the helix can lead to more stable helical conformations and enhanced antibacterial effects. nih.govnih.gov However, excessive hydrophobicity can also increase hemolytic activity, highlighting the need for a balanced design. researchgate.net

Research has demonstrated that a higher degree of stable α-helicity often correlates with increased antimicrobial and lytic activities. nih.govresearchgate.net The N-terminal region of Dermaseptin-B2 (residues 1-11) has been identified as crucial for its antibacterial function, while the C-terminal region is also important for its full potency. nih.gov The goal of rational design is to fine-tune these properties to create peptides with a high therapeutic index—potent against pathogens but safe for mammalian cells. researchgate.netmdpi.com

Table 1: Physicochemical Properties and Helicity of Dermaseptin Analogs

PeptideNet ChargeHydrophobicity (H)Helicity (%) in TFEReference
Dermaseptin S4 +40.73100 mdpi.com
d-dermaseptin S4 L7K +50.3872 mdpi.com
d-dermaseptin S4 L7K, A14K +60.1764 mdpi.com
Dermaseptin-PT9 (DPT9) +2-24 nih.gov
K⁸, ²³-DPT9 +6-39 nih.gov

This table is interactive and can be sorted by column.

Strategies for Improving Peptide Stability and Delivery in Research Systems

Immobilization on Nanoparticles (e.g., Alginate Nanoparticles)

A primary obstacle to the therapeutic use of peptides like this compound is their susceptibility to proteolytic degradation and potential off-target effects. Encapsulation or immobilization on nanoparticles is a leading strategy to enhance stability and ensure targeted delivery. mdpi.comnih.gov Alginate, a natural, biodegradable, and biocompatible polysaccharide, has emerged as a particularly suitable material for this purpose. mdpi.comfao.org

The adsorption of Dermaseptin-B2 onto alginate nanoparticles (Alg NPs) has been shown to create a formulation with significantly enhanced antibacterial activity compared to the free peptide. mdpi.comresearchgate.netnih.gov This potentiation is thought to result from electrostatic interactions between the cationic peptide and the anionic alginate, which helps concentrate the peptide and facilitate its delivery to the negatively charged bacterial membrane. mdpi.com

Studies have demonstrated that this nanoparticle formulation not only retains but improves the activity of Dermaseptin-B2 against Gram-negative bacteria, including colistin-resistant strains of Escherichia coli. mdpi.comfao.org The Alg NPs act as a carrier, protecting the peptide from degradation by digestive enzymes like pepsin and trypsin under conditions that mimic the gastrointestinal tract, thereby improving its stability. mdpi.com Furthermore, chitosan (B1678972) nanoparticles have also been investigated as a delivery system for other dermaseptin peptides, showing an ability to entrap the peptide, provide slow release, and enhance activity against tumor cells. nih.govnih.gov These nano-delivery systems represent a promising approach to overcome the inherent limitations of antimicrobial peptides in research and clinical applications. mdpi.comresearchgate.net

Effects of Exogenous Molecules (e.g., Menthol (B31143), Lactic Acid, Chondroitin Sulfate C) on Peptide Potentiation

The antimicrobial efficacy of this compound can be significantly amplified by the presence of certain small exogenous molecules. mdpi.comnih.gov These potentiators can enhance peptide activity through various mechanisms, including direct effects on the microbial membrane or modulation of the peptide's structural or electrostatic properties.

Menthol and Lactic Acid: Research has shown that both menthol and lactic acid can potentiate the antibacterial effect of Dermaseptin-B2, particularly when it is formulated with alginate nanoparticles. mdpi.comnih.gov

Menthol , when added at a non-inhibitory concentration, was found to decrease the Minimum Inhibitory Concentration (MIC) of the Dermaseptin-B2-alginate nanoparticle formulation by at least two-fold against E. coli strains. mdpi.com This synergistic effect is likely due to menthol's ability to disrupt the lipid bilayer of the bacterial membrane, thereby facilitating the action of the peptide.

Lactic acid also demonstrated a potentiating effect. By lowering the local pH, lactic acid can increase the net positive charge of the peptide, enhancing its electrostatic attraction to the negatively charged bacterial surface. The addition of lactic acid at a low concentration (1 µg/mL) reduced the MIC of the Dermaseptin-B2 formulation by half against E. coli. mdpi.com

Table 2: Potentiation of Dermaseptin-B2 + Alginate Nanoparticles by Exogenous Molecules against E. coli

FormulationMIC vs E. coli 184 (µg/mL)MIC vs E. coli ATCC 8739 (µg/mL)Reference
DRS-B2 alone 7.53.75 mdpi.com
Alg NPs + DRS-B2 2.51.25 mdpi.com
Alg NPs + DRS-B2 + Menthol (10 µg/mL) 1.250.62 mdpi.com
Alg NPs + DRS-B2 + Lactic Acid (1 µg/mL) 1.250.62 mdpi.com

This table is interactive and can be sorted by column.

Chondroitin Sulfate C (CS-C): The interaction between Dermaseptin-B2 and Chondroitin Sulfate C (CS-C), a sulfated glycosaminoglycan (GAG), is more complex. GAGs on cell surfaces are implicated in the initial binding of many AMPs. nih.gov Studies on the anti-proliferative activity of Dermaseptin-B2 against cancer cells revealed that CS-C can potentiate its effect. researchgate.net At low concentrations, CS-C helps induce and stabilize the biologically active α-helical conformation of Dermaseptin-B2. nih.govresearchgate.net Furthermore, the addition of exogenous CS-C can partially restore the peptide's activity in cells where surface GAGs have been depleted, highlighting the important role of these molecules in the peptide's mechanism of action. researchgate.net

Conclusion

Dermaseptin-2, and specifically Dermaseptin-B2, stands out as a highly potent and versatile antimicrobial peptide from the skin of the Phyllomedusa bicolor frog. Its broad-spectrum activity against bacteria, fungi, and protozoa, coupled with its intriguing anticancer properties, makes it a subject of significant scientific interest. The unique structural features of Dermaseptin-B2, particularly its ability to adopt a helix-hinge-helix conformation in membrane environments, are key to its mechanism of action, which primarily involves the disruption of microbial cell membranes. While further research is needed to fully elucidate its therapeutic potential and to address challenges such as its variable antiviral activity, Dermaseptin-B2 represents a valuable lead compound in the quest for novel antimicrobial and anticancer agents. The continued exploration of this fascinating peptide and the broader dermaseptin (B158304) family promises to yield new insights into host defense mechanisms and may pave the way for the development of next-generation therapeutics.

Advanced Methodologies in Dermaseptin 2 Research

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing Dermaseptin-2 and its derivatives for research purposes is Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. beilstein-journals.orgrsc.org

The process begins with the first amino acid being coupled to a linker on the resin, which protects its C-terminus. beilstein-journals.org The synthesis then proceeds through a series of repeated cycles, each consisting of three main steps:

Deprotection: Removal of the Nα-protecting group from the last amino acid added to the chain. The most common protecting group used in modern SPPS is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. rsc.org

Activation: The carboxylic acid group of the next amino acid to be added is activated to facilitate the formation of a peptide bond. beilstein-journals.org

Coupling: The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. beilstein-journals.org

This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. beilstein-journals.org SPPS is highly amenable to automation, which has made it a routine and efficient method for producing chemically engineered peptides for research and drug development. beilstein-journals.org For instance, Dermaseptin (B158304) S4 derivatives have been successfully synthesized using an automated peptide synthesizer with Fmoc chemistry. asm.org This methodology offers significant advantages, including the ability to perform the synthesis under mild reaction conditions, avoiding the harsh acidic treatments required in older methods. rsc.org

Cell-Based Assays

A variety of cell-based assays are employed to investigate the biological effects of this compound, particularly its anti-proliferative and cytotoxic activities.

Resazurin (B115843) and MTT Assays for Cell Proliferation

Resazurin and MTT assays are colorimetric methods used to assess cell viability and proliferation by measuring the metabolic activity of cells. aatbio.comnih.gov The underlying principle for both assays is the reduction of a dye by cellular dehydrogenases, primarily producing NADH and NADPH, which are indicative of metabolic activity. nih.gov

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, the yellow tetrazolium dye MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product that is insoluble in water. aatbio.com Therefore, the cells must be lysed to solubilize the formazan before its absorbance can be measured spectrophotometrically. aatbio.com

Resazurin Assay: The blue dye resazurin is reduced to the pink, highly fluorescent resorufin. nih.gov This assay can be measured using either colorimetric or fluorescence detection and has the advantage of not requiring cell lysis, which allows for the kinetic monitoring of the same sample over time. aatbio.com

In studies involving Dermaseptin B2, the resazurin assay has been used to determine its anti-proliferative activity on Rhabdomyosarcoma (RD) cells. uonbi.ac.kescirp.org These experiments demonstrated that Dermaseptin B2 inhibited the proliferation of RD cells in a time- and concentration-dependent manner. uonbi.ac.kescirp.org Similarly, the MTT assay has been used to evaluate the cytotoxicity of Dermaseptin S4 and B2 analogues on murine macrophage cell lines. researchgate.net

AssayPrincipleProductMeasurementCell Lysis
MTT Reduction of yellow tetrazolium dyeInsoluble purple formazanColorimetric (Absorbance)Required
Resazurin Reduction of blue dyePink, fluorescent resorufinColorimetric or FluorometricNot Required

CellTiter-Glo Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture by measuring the amount of ATP present, a key indicator of metabolically active cells. news-medical.netavantorsciences.com The assay works by adding a single reagent directly to the cultured cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction. news-medical.netpromega.com The intensity of this "glow-type" luminescent signal is directly proportional to the ATP concentration and, consequently, to the number of viable cells. avantorsciences.compromega.com

This assay is known for its high sensitivity, with the ability to detect as few as 15 cells in a 384-well plate, and its broad linear range. avantorsciences.compromega.com The stable luminescent signal, with a half-life often exceeding five hours, provides flexibility for processing multiple plates, making it ideal for high-throughput screening (HTS). news-medical.netavantorsciences.com In Dermaseptin research, the CellTiter-Glo® assay has been utilized to determine the effects of these peptides on the viability of various cell lines, including HeLa cells. referencecitationanalysis.comcore.ac.uk

Dye Leakage and Membrane Permeabilization Assays

Dye leakage assays are a fundamental tool for investigating the ability of peptides like this compound to disrupt cell membranes. frontiersin.org These assays typically involve encapsulating a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a high, self-quenching concentration within large unilamellar vesicles (LUVs), which serve as model cell membranes. frontiersin.orgplos.org

When this compound interacts with and permeabilizes the vesicle membrane, the entrapped dye is released into the surrounding solution. frontiersin.org This dilution relieves the self-quenching effect, leading to a measurable increase in fluorescence intensity. plos.orgnih.gov The extent and rate of this fluorescence increase provide quantitative data on the peptide's membrane-damaging activity. plos.org

Studies on Dermaseptin B2 have employed dye leakage assays to characterize its interaction with phospholipid vesicles, demonstrating that it induces strong perturbation of anionic lipid bilayers. nih.govacs.org This technique helps to elucidate the mechanism of action, suggesting that Dermaseptin B2 resides at the membrane's hydrocarbon core-water interface and induces a positive curvature strain, which can lead to the formation of transient pores and subsequent membrane disruption. nih.govacs.org

Wound Healing / Migration Assays

The in vitro wound healing assay, also known as the scratch assay, is a straightforward and widely used method to study collective cell migration. nih.gov This assay is particularly relevant for assessing the potential of compounds like this compound to influence processes such as tissue repair.

The procedure involves growing a confluent monolayer of cells and then creating a "wound" or "scratch" in the monolayer with a sterile pipette tip. uonbi.ac.kenih.gov The cells are then monitored over time as they migrate to close the gap. The rate of wound closure is quantified by capturing images at different time points and measuring the width of the scratch. nih.gov

This assay was used to evaluate the effect of Dermaseptin B2 on the migration and motility of Rhabdomyosarcoma (RD) cells. uonbi.ac.keresearchgate.net The results showed that Dermaseptin B2 inhibited the migration of RD cells, with the greatest inhibition observed after 72 hours of treatment. uonbi.ac.keresearchgate.net This suggests that beyond its anti-proliferative effects, Dermaseptin B2 can also impact the migratory capabilities of cancer cells. uonbi.ac.ke

Flow Cytometry (FACS) Analysis for Cell Viability and Internalization

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In this compound research, it is particularly valuable for assessing cell viability and studying the internalization of the peptide into cells. plos.orgthermofisher.com

To assess cell viability, cells treated with this compound can be stained with fluorescent dyes that differentiate between live and dead cells based on membrane integrity. thermofisher.comnih.gov For example, a common method involves double staining with Annexin-V, which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, and a non-vital dye like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. plos.orgresearchgate.net Flow cytometry analysis then quantifies the percentage of cells in different populations: viable (Annexin-V negative, 7-AAD negative), early apoptotic, late apoptotic, and necrotic. plos.orgresearchgate.net

This method was used to analyze the viability of PC3 and U87MG tumor cells after treatment with Dermaseptin B2. plos.orgresearchgate.net The results showed a decrease in the viability of PC3 cells, while U87MG cells appeared less affected. plos.orgresearchgate.net

For internalization studies, the peptide itself can be labeled with a fluorescent tag (e.g., Alexa Fluor). Confocal microscopy and flow cytometry can then be used to track the peptide's entry into the cell. plos.orgresearchgate.net Studies have shown that fluorescently labeled Dermaseptin B2 accumulates at the cytoplasmic membrane and enters the cytoplasm and nucleus of sensitive tumor cells like PC3. plos.orgresearchgate.net

Flow Cytometry ApplicationPurposeCommon Dyes/LabelsKey Findings for this compound
Cell Viability To distinguish and quantify live, apoptotic, and necrotic cells.Annexin-V, 7-AAD, Propidium Iodide (PI)Dermaseptin B2 decreases the viability of sensitive tumor cells (e.g., PC3). plos.orgresearchgate.net
Internalization To track the uptake of the peptide into cells.Alexa Fluor-labeled peptideDermaseptin B2 enters the cytoplasm and nucleus of sensitive tumor cells. plos.orgresearchgate.net

Molecular and Cellular Imaging Techniques

Visualizing the interaction of this compound with target cells is crucial for understanding its function. Advanced imaging techniques have enabled researchers to observe these processes at high resolution.

Confocal microscopy is a powerful tool for tracking the journey of this compound into cells. To facilitate visualization, the peptide is often labeled with a fluorescent probe, such as Alexa Fluor 594. plos.org Studies using a fluorescently-labeled analog of Dermaseptin-B2 ([Alexa594]-(Cys⁰)-DRS-B2) have provided detailed insights into its internalization process in different tumor cell lines. plos.orgresearchgate.netnih.gov

In sensitive human prostate cancer cells (PC3), confocal microscopy reveals that Dermaseptin-B2 rapidly accumulates at the cytoplasmic membrane before entering the cytoplasm and even the nucleus. plos.orgresearchgate.netnih.gov Conversely, in less sensitive glioblastoma cells (U87MG), the peptide is observed to be packed in vesicles at the cell membrane, indicating a different cellular response or trafficking mechanism. plos.orgresearchgate.netnih.gov Similarly, studies on malaria-infected red blood cells using rhodamine-labeled Dermaseptin S4 derivatives have shown that the peptide can traverse the multiple membranes of the infected cell to interact directly with the intracellular parasite. asm.org This technique directly visualizes the peptide's ability to reach its intracellular target. asm.org

Table 1: Cellular Localization of Fluorescently Labeled Dermaseptin-B2 in Tumor Cells

Cell Line Sensitivity to Dermaseptin-B2 Observed Localization (via Confocal Microscopy)
PC3 (Prostate Cancer) Sensitive Rapid accumulation at the cytoplasmic membrane, internalization into the cytoplasm and nucleus. plos.orgresearchgate.netnih.gov
U87MG (Glioblastoma) Less Sensitive Packed in vesicles at the cell membrane. plos.orgresearchgate.netnih.gov

Atomic Force Microscopy (AFM) offers a nanoscale view of the topographical changes induced by antimicrobial peptides on the surface of microorganisms. scirp.org This technique has been employed to study the effects of dermaseptin derivatives on the morphology of bacteria such as Acinetobacter baumannii. nih.govnih.govresearchgate.net

Table 2: Morphological Effects of Dermaseptin Derivative K₄S₄(1-16) on A. baumannii as Observed by AFM

Feature Before Treatment (Control) After Treatment with K₄S₄(1-16)
Surface Topography Smooth cocci-bacilli shape. nih.gov Pitted, disrupted surface. nih.gov
Membrane Properties Normal Increased flexibility and adhesiveness. nih.gov
Cell Shape Uniform Variable, with shrinkage. nih.gov

Confocal Microscopy for Peptide Internalization

Gene Expression Profiling (e.g., Quantitative RT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. nih.gov This methodology has been applied to investigate the intracellular pathways affected by Dermaseptin-B2 in cancer cells. nih.govresearchgate.net

In a recent study, a mammalian expression plasmid containing the gene for Dermaseptin-B2 (pDNA/DrsB2) was introduced into breast cancer cells (MCF-7). nih.govresearchgate.net The transcription levels of genes involved in apoptosis, specifically the BAX/BBC3/AKT pathway, were then evaluated using qRT-PCR. nih.govresearchgate.net The results demonstrated a significant increase in the expression of pro-apoptotic genes following treatment with the pDNA/DrsB2 vector. researchgate.net This type of analysis is crucial for elucidating the molecular mechanisms behind the peptide's anti-proliferative and anticancer effects, showing that its activity is linked to the regulation of key cell death pathways. nih.govresearchgate.net

Protein-Protein Interaction Studies (e.g., "Pull Down" experiments)

"Pull-down" assays are in vitro techniques used to detect physical interactions between proteins and identify potential binding partners. promega.comthermofisher.com This method involves using a "bait" protein (in this case, this compound) to capture "prey" proteins from a cell lysate. thermofisher.com

In the context of Dermaseptin-B2 research, pull-down experiments have been performed using total protein extracts from both sensitive (PC3) and less sensitive (U87MG) tumor cells. plos.orgnih.gov The aim was to identify specific protein receptors that might mediate the peptide's action. plos.org However, these experiments, along with comparative studies using a synthetic analog of the peptide made of D-amino acids, suggested the absence of a specific stereo-selective protein receptor. plos.orgnih.gov This finding supports the hypothesis that this compound's primary mode of action may involve direct interaction with cell membranes rather than binding to a specific protein target. plos.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable analytical tool for the structural characterization of peptides. researchgate.net It is routinely used to confirm the identity and purity of both naturally isolated and chemically synthesized dermaseptins. nih.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine the molecular mass of the peptide with high precision. nih.govmdpi.com For instance, in the synthesis of a Dermaseptin-B2 analog, the measured monoisotopic mass was shown to be virtually identical to the calculated mass, confirming the successful synthesis. plos.org Furthermore, tandem mass spectrometry (MS/MS) is employed for primary structure confirmation. nih.govmdpi.com This technique involves fragmenting the peptide and analyzing the resulting ion series (b-ions and y-ions) to verify the exact amino acid sequence, ensuring the authenticity of the peptide's structure before it is used in further biological assays. nih.govmdpi.com

Challenges and Future Research Trajectories for Dermaseptin 2

Deepening Understanding of Molecular Mechanisms at Higher Resolution

While the lytic activity of dermaseptins is generally attributed to membrane disruption, a higher-resolution understanding of the molecular interactions of Dermaseptin-2 is crucial. mdpi.comresearchgate.net The proposed mechanisms of action for dermaseptins include the "barrel-stave" and "carpet-like" models. mdpi.com In the "barrel-stave" model, peptides aggregate to form transmembrane pores, leading to osmotic imbalance and cell lysis. mdpi.com The "carpet-like" mechanism involves the accumulation of peptides on the membrane surface, causing disruption once a threshold concentration is reached. mdpi.comacs.orgnih.gov

Detailed studies on this compound have revealed a more nuanced mechanism. It is understood to adopt an α-helical structure, a common feature of many AMPs, which is crucial for its function. acs.orgplos.orgnih.gov The peptide's structure in a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, has been shown to be a flexible helix-hinge-helix. acs.orgnih.gov This structure, with a hinge region around Val9 and Gly10, allows the N-terminal and C-terminal helical segments to interact with the membrane. acs.orgnih.gov The N-terminal domain appears to be critical for selectivity in interacting with the bacterial cell membrane, while the C-terminal helix is associated with nonspecific membrane lytic activity. mdpi.com

Future research should focus on elucidating these interactions at an atomic level. Advanced techniques such as solid-state NMR, cryo-electron microscopy, and high-resolution atomic force microscopy could provide unprecedented detail on how this compound orients itself within different lipid bilayers, the specific lipids it interacts with, and the precise architecture of any pores or membrane defects it creates. mdpi.com Understanding these high-resolution details will be fundamental for the rational design of more effective and specific peptide analogs.

Strategies to Mitigate Potential Resistance Development in Target Organisms

A significant challenge for any antimicrobial agent is the potential for target organisms to develop resistance. While AMPs are generally considered less prone to resistance than conventional antibiotics due to their rapid, membrane-disrupting mechanism, resistance can still emerge. mdpi.comeurekalert.org Bacteria can develop resistance to antimicrobial peptides through several strategies, including proteolytic degradation of the peptides by secreted enzymes, modification of their cell surface to reduce the peptide's binding affinity (e.g., d-Alanylation of teichoic acids), and enhancing the rigidity of the outer membrane. nih.gov

To proactively address this, several research strategies are being explored:

Chemical Modifications: Altering the peptide's structure can enhance its stability and efficacy. mdpi.com Modifications such as incorporating non-natural amino acids or altering the peptide backbone can make them resistant to proteolytic degradation. mdpi.com

Combination Therapies: Using this compound in conjunction with other antimicrobial agents, including conventional antibiotics or other AMPs, can create synergistic effects. aimspress.comresearchgate.net This approach can be more effective at lower concentrations and may reduce the likelihood of resistance emerging. aimspress.com

Targeting Conserved Bacterial Components: Designing peptide analogs that target highly conserved and essential components of the bacterial cell is another strategy to minimize resistance. researchgate.net

Future research should systematically investigate the potential for resistance to this compound in various microbial species and explore the efficacy of the above strategies in preventing its development.

Development of Novel Peptide-Based Research Tools and Diagnostic Agents (non-clinical)

The inherent biological activity of this compound and its analogs makes them valuable candidates for the development of non-clinical research tools and diagnostic agents. Their ability to selectively interact with and permeabilize microbial and cancer cell membranes can be harnessed for various applications. nih.govpeerj.com

For instance, fluorescently labeling this compound or its derivatives could create probes for studying membrane dynamics, identifying specific cell populations, or tracking the peptide's internalization and mechanism of action in real-time. plos.org The interaction of this compound with cell surface glycosaminoglycans (GAGs) on certain cancer cells suggests its potential use as a tool to investigate the role of GAGs in cell signaling and proliferation. plos.orgpeerj.com

Furthermore, the specific binding properties of this compound analogs could be exploited to develop diagnostic agents. For example, peptides could be conjugated to imaging agents to detect the presence of specific microbial infections or to identify cancer cells that overexpress particular surface molecules.

Bioengineering and Optimization of this compound Analogs for Specific Research Applications

Bioengineering and chemical synthesis offer powerful tools to optimize this compound for specific research purposes. mdpi.commdpi.com Structure-activity relationship studies have shown that modifications to the peptide's sequence can significantly alter its biological activity. acs.orgmdpi.compeerj.comacs.org

Key bioengineering strategies include:

Truncation and Fragmentation: Studies have shown that truncated versions of dermaseptins can retain or even have enhanced antimicrobial activity. mdpi.comacs.org For example, shortening the peptide chain of Dermaseptin (B158304) S1 to an 18-amino-acid fragment resulted in a peptide with improved antimicrobial potency. acs.org However, for this compound, while shorter sequences of 16-19 amino acids maintain activity, those with fewer than 13 residues show a significant drop in efficacy. mdpi.com

Amino Acid Substitution: Replacing specific amino acids can enhance desired properties. For instance, substituting certain residues with lysine (B10760008) can increase the peptide's cationicity, which has been shown to improve the antimicrobial activity of Dermaseptin S4. peerj.commdpi.com Conversely, substituting the tryptophan at position 3 in this compound with phenylalanine resulted in a five-fold decrease in its anti-proliferative activity against PC3 cells, highlighting the importance of this residue. plos.org

Fusion Peptides: Fusing this compound or its derivatives with other peptides can create chimeric molecules with novel functionalities. For example, fusing a dermaseptin derivative with the TAT peptide, a cell-penetrating peptide, improved its biological activity. peerj.com Another study created a hybrid of a dermaseptin derivative and an RNA III-inhibiting peptide (RIP), which showed synergistic effects against staphylococcal infections. asm.org

Table 1: Examples of Bioengineered Dermaseptin Analogs and Their Investigated Properties

Analog Modification Investigated Property Reference
[W/F]3DRS-B2 Substitution of Tryptophan at position 3 with Phenylalanine Reduced anti-proliferative activity on PC3 cells plos.org
d-dermaseptin S4 L7K, A14K Substitution with Lysine at positions 7 and 14 Decreased hemolytic activity mdpi.com
DP-2 Truncated dermaseptin fused with TAT peptide Improved antimicrobial and antitumor activity peerj.com
DD13-RIP Chimeric peptide of a dermaseptin derivative and RNA III-inhibiting peptide Synergistic prevention of staphylococcal infections asm.org
[1-23]-Drs B2 C-terminal truncated analogue of Dermaseptin B2 Virtually inactive on bacteria, highlighting the importance of the C-terminal region acs.orgnih.gov

These examples demonstrate the vast potential of bioengineering to tailor this compound analogs for a wide range of research applications, from fundamental studies of membrane biology to the development of highly specific molecular probes.

Exploration of Synergistic Effects with Other Research Agents

The potential for this compound to act synergistically with other agents is a promising area of research. nih.gov Synergistic interactions can lead to enhanced efficacy, reduced required concentrations of each agent, and a broader spectrum of activity. aimspress.com

Research has already demonstrated the synergistic potential of dermaseptins:

With other peptides: Two novel dermaseptins, dermaseptin-PD-1 and dermaseptin-PD-2, showed synergistic interaction in inhibiting the growth of Escherichia coli and a human cancer cell line. nih.govnih.gov

With conventional antibiotics: Combining antimicrobial peptides with traditional antibiotics is a strategy being explored to combat antibiotic resistance. aimspress.comresearchgate.net

With other biomolecules: A study showed that the cationic antimicrobial peptide ranalexin, in combination with the endopeptidase lysostaphin (B13392391), had a potent synergistic inhibitory effect on Staphylococcus aureus. oup.com Synergy was also observed when lysostaphin was combined with a dermaseptin S3 derivative. oup.com

With chemotherapeutic drugs: A thermosensitive gel co-loaded with Dermaseptin-PP and paclitaxel (B517696) liposomes demonstrated that the peptide could enhance the local chemotherapeutic effect of the drug. tandfonline.com

Future studies should systematically screen for synergistic interactions between this compound and a wide array of research agents, including other AMPs, small molecule inhibitors, and chemotherapeutic compounds, across various research models.

Computational and In Silico Approaches in Peptide Design and Prediction

Computational and in silico methods are becoming increasingly valuable in peptide research, offering a way to predict peptide structure, function, and interactions, thereby accelerating the design and optimization process. acs.org

For dermaseptins, computational approaches have been used to:

Model peptide folding: The 2-dimensional hydrophobic-polar (HP) model has been used to analyze the folding of dermaseptin-J2 and its mutants, providing insights into how factors like pH and amino acid hydrophobicity affect its native state. scirp.org

Predict antiviral activity: In silico molecular docking studies have been conducted to evaluate the potential of dermaseptin peptides, such as Dermaseptin-S9, to interact with and inhibit viral proteins like the SARS-CoV-2 spike protein. ui.ac.idresearchgate.net These studies can help in the rational selection of peptide candidates for further experimental validation. researchgate.net

Simulate peptide-membrane interactions: Molecular dynamics simulations can provide a dynamic view of how this compound interacts with lipid bilayers, complementing experimental data and helping to refine models of its mechanism of action.

The integration of computational modeling with experimental studies will be crucial for the future of this compound research, enabling the rapid design of novel analogs with tailored properties for specific research questions.

Expanding the Scope of Biological Activities in Diverse Research Models

This compound and its family members have demonstrated a remarkably broad range of biological activities, including potent effects against bacteria, fungi, protozoa, and certain cancer cells. frontiersin.orgmdpi.commdpi.com

Table 2: Reported Biological Activities of Dermaseptins

Activity Target Organisms/Cells Example Dermaseptin Reference
Antibacterial Gram-positive and Gram-negative bacteria This compound, Dermaseptin-S2 mdpi.commdpi.comuniprot.org
Antifungal Candida albicans, Aspergillus fumigatus Dermaseptin B1, B2, S1-S5 frontiersin.orgnih.gov
Antiprotozoal Protozoa Dermaseptin genscript.commedchemexpress.com

Future research should aim to expand the investigation of this compound's activities in a wider array of research models. This includes testing its efficacy against a broader range of clinically relevant and multidrug-resistant pathogens, exploring its potential in more diverse cancer cell line models, and investigating its effects in more complex biological systems, such as biofilms and in in vivo models of infection and disease. nih.govmdpi.com Such studies will not only broaden our understanding of this compound's capabilities but also potentially uncover novel applications in biomedical research.

Q & A

Q. What experimental models are recommended to study Dermaseptin-2’s antimicrobial mechanisms?

Q. How can bioinformatics tools predict this compound’s structural and functional properties?

Bioinformatics approaches should focus on:

  • Net charge and hydrophobicity calculations to assess membrane interaction potential. This compound’s high net charge (+5) correlates with strong antimicrobial activity .
  • Alpha-helix propensity via circular dichroism (CD) spectroscopy, confirming its amphipathic structure, which is critical for membrane disruption .
  • Molecular dynamics simulations to model peptide-lipid bilayer interactions, validated by experimental SPR data .

Advanced Research Questions

Q. How can contradictions in structure-activity relationships (SAR) of this compound analogues be resolved?

Contradictions often arise when correlating membrane binding with cytotoxicity. A two-stage binding model (SPR-based) distinguishes between:

  • Surface adhesion : Weakly cytotoxic peptides remain superficially bound.
  • Insertion affinity : Cytolytic activity strongly correlates with bilayer penetration (e.g., K⁴K²⁰-S4 derivative showed high insertion but moderate adhesion) . Methodological Recommendation : Combine SPR with proteolytic cleavage assays to confirm insertion (e.g., K⁴K²⁰-S4’s resistance to enzymatic degradation vs. truncated derivatives) .

Q. What experimental designs address variability in cytotoxicity across cell models?

Variability stems from differences in membrane composition (e.g., cholesterol content in RBCs vs. bacterial membranes). To mitigate:

  • Standardize lipid bilayers in SPR studies using defined phospholipid ratios .
  • Include comparative assays with eukaryotic (e.g., mammalian RBCs) and prokaryotic (e.g., E. coli vesicles) models .
  • Statistical analysis : Use non-parametric tests (e.g., Mann-Whitney U) for small datasets and report effect sizes alongside p-values to avoid overreliance on significance thresholds .

Q. How can researchers optimize this compound derivatives for selective antimicrobial activity?

Apply rational design principles :

  • Truncation analysis : Shorter derivatives (e.g., 13-mer) reduce cytotoxicity but retain partial activity, guiding length optimization .
  • Charge modulation : Increase cationic residues to enhance Gram-negative targeting without raising hemolysis (e.g., this compound’s +5 charge vs. dermaseptin-SP1’s +3) .
  • High-throughput screening : Pair SPR with MIC assays to iteratively refine peptide libraries .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing dose-response data in antimicrobial studies?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Error reporting : Use 95% confidence intervals for MIC and HC₅₀ to account for biological variability .
  • Multi-variable regression : Assess interactions between peptide charge, hydrophobicity, and activity .

Q. How to ensure reproducibility in membrane-binding studies?

  • Protocol standardization : Detail lipid composition, temperature, and flow rates in SPR experiments .
  • Negative controls : Include non-cytotoxic peptides (e.g., scrambled sequences) to validate binding specificity .
  • Data transparency : Publish raw SPR sensograms and CD spectra in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.